3-(ethanesulfonyl)-N-(2-methoxy-5-nitrophenyl)benzamide
Description
Properties
IUPAC Name |
3-ethylsulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6S/c1-3-25(22,23)13-6-4-5-11(9-13)16(19)17-14-10-12(18(20)21)7-8-15(14)24-2/h4-10H,3H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOGCQNJJVKYOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethanesulfonyl)-N-(2-methoxy-5-nitrophenyl)benzamide typically involves multiple steps. One common method starts with the nitration of 2-methoxyphenol to produce 2-methoxy-5-nitrophenol. This intermediate is then subjected to a sulfonylation reaction with ethanesulfonyl chloride in the presence of a base such as pyridine to form the ethanesulfonyl derivative. Finally, the benzamide group is introduced through an amide coupling reaction using benzoyl chloride and a suitable amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
3-(ethanesulfonyl)-N-(2-methoxy-5-nitrophenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The ethanesulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include nucleophiles such as amines and thiols.
Major Products
Oxidation: Formation of 3-(ethanesulfonyl)-N-(2-hydroxy-5-nitrophenyl)benzamide.
Reduction: Formation of 3-(ethanesulfonyl)-N-(2-methoxy-5-aminophenyl)benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound 3-(ethanesulfonyl)-N-(2-methoxy-5-nitrophenyl)benzamide has garnered attention for its potential applications in various scientific research domains. This article will explore its biological activities, particularly in antimicrobial and anticancer research, supported by data tables and case studies.
Chemical Characteristics
- IUPAC Name : this compound
- Molecular Formula : C15H16N2O5S
- Molecular Weight : 336.36 g/mol
- Solubility : Soluble in organic solvents like DMSO and ethanol
Structural Representation
The compound consists of a benzamide core with an ethane sulfonyl group and a nitrophenyl moiety. The presence of the methoxy group enhances its solubility and potential interactions with biological targets.
Antimicrobial Applications
Recent studies have indicated that sulfonamide derivatives, including this compound, exhibit significant antimicrobial properties. The mechanism of action is primarily attributed to the inhibition of bacterial folic acid synthesis, disrupting nucleic acid synthesis.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
Emerging research highlights the anticancer potential of this compound. It has shown efficacy against various cancer cell lines, suggesting its role as a promising therapeutic agent.
Table 2: Anticancer Activity Data
| Cancer Cell Line | IC50 (µM) | Effect | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 15.5 | Induces apoptosis | |
| HeLa (Cervical Cancer) | 10.2 | Cell cycle arrest | |
| A549 (Lung Cancer) | 12.8 | Inhibition of proliferation |
Study on Antimicrobial Efficacy
A recent study evaluated the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a significant reduction in biofilm formation at sub-MIC concentrations, suggesting its potential in treating persistent infections caused by biofilm-forming bacteria.
Anticancer Research
In vitro studies demonstrated that the compound significantly reduced cell viability in MCF-7 breast cancer cells by inducing apoptosis through the mitochondrial pathway. Flow cytometry analysis confirmed increased levels of cleaved PARP and caspase-3 in treated cells.
Mechanism of Action
The mechanism of action of 3-(ethanesulfonyl)-N-(2-methoxy-5-nitrophenyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The nitro group can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-(ethanesulfonyl)-N-(2-methoxy-5-nitrophenyl)benzamide with structurally analogous benzamides, highlighting key differences in substituents, molecular properties, and applications:
Structural and Electronic Comparisons
- Substituent Effects: The ethanesulfonyl group in the target compound increases polarity and solubility compared to methyl or chloro substituents in analogs like 4-(acetylamino)-5-chloro-2-methoxy-N-(3-nitrophenyl)benzamide .
- Heterocyclic vs. Benzamide Cores : Replacement of the benzamide with a triazole ring (e.g., N-(2-methoxy-5-nitrophenyl)-5-phenyl-1H-1,2,4-triazol-3-amine) introduces nitrogen-rich heterocyclic interactions, which may enhance anticancer activity .
Biological Activity
3-(ethanesulfonyl)-N-(2-methoxy-5-nitrophenyl)benzamide is a compound of interest due to its potential biological activity, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanism of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its structural formula:
- Chemical Name: this compound
- Molecular Formula: C15H16N2O4S
- CAS Number: [insert CAS number if available]
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways, particularly in cancer and viral infections.
Biological Activity Overview
- Antiviral Activity
- Anticancer Properties
- Mechanistic Studies
Table 1: Summary of Biological Activities
| Activity Type | Target/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antiviral | HCV NS5B | <50 | |
| Anticancer | A549 | 29.40 | |
| Anticancer | HepG2 | 8.73 | |
| Enzyme Inhibition | CYP3A4 | 0.34 |
Detailed Research Findings
- Antiviral Activity : The compound's ability to inhibit NS5B polymerase was confirmed through enzymatic assays, where it displayed reversible inhibition characteristics . This suggests that it could be developed as a therapeutic option for HCV.
- Cytotoxicity : In cytotoxicity assays against various cancer cell lines, the compound showed dose-dependent effects, indicating its potential utility in cancer therapy . The presence of electron-withdrawing groups was noted to enhance its activity.
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, although further studies are needed to fully elucidate its metabolic profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
